![molecular formula C12H14Cl2O3 B14274477 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol CAS No. 141263-55-0](/img/structure/B14274477.png)
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxolane ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylacetic acid and oxirane.
Formation of Intermediate: The 2,4-dichlorophenylacetic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.
Epoxide Ring Opening: The ester is then reacted with oxirane under basic conditions to form the oxolane ring.
Hydroxylation: Finally, the oxolane ring is hydroxylated using a suitable oxidizing agent, such as osmium tetroxide, to introduce the diol functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction of the dichlorophenyl group can lead to the formation of the corresponding phenyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione.
Reduction: Formation of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol.
Substitution: Formation of various substituted oxolane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxolane ring and diol groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-dione: Similar structure but with a ketone group instead of diol.
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-methanol: Similar structure but with a methanol group instead of diol.
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-amine: Similar structure but with an amine group instead of diol.
Uniqueness
5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol is unique due to the presence of both the dichlorophenyl group and the oxolane ring with diol functionality
Propriétés
Numéro CAS |
141263-55-0 |
|---|---|
Formule moléculaire |
C12H14Cl2O3 |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
5-[2-(2,4-dichlorophenyl)ethyl]oxolane-2,3-diol |
InChI |
InChI=1S/C12H14Cl2O3/c13-8-3-1-7(10(14)5-8)2-4-9-6-11(15)12(16)17-9/h1,3,5,9,11-12,15-16H,2,4,6H2 |
Clé InChI |
CNKBINIRBWYFPD-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(C1O)O)CCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





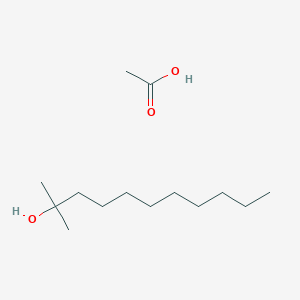
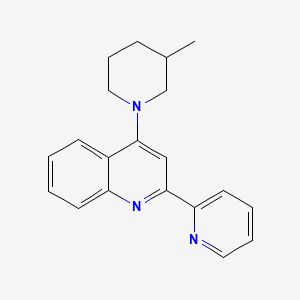
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)

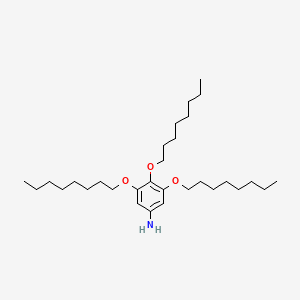



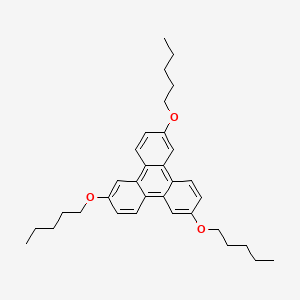
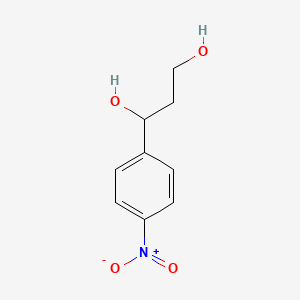
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)
